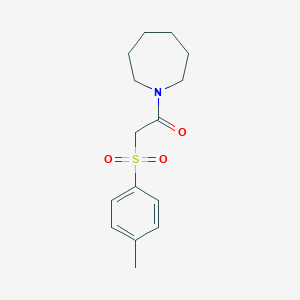![molecular formula C17H14N2O3S B285620 1-(4-Methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285620.png)
1-(4-Methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone, also known as MOSP, is a synthetic compound that has been widely used in scientific research. MOSP has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in various areas of research. In
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in key metabolic pathways. This compound has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in the synthesis of melanin, and acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound may disrupt key biological processes, leading to its observed biological activities.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, this compound has also been found to have antidiabetic properties, reducing blood glucose levels in animal models of diabetes. This compound has also been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone has several advantages for use in scientific research. It is a synthetic compound, meaning that it can be produced in large quantities with high purity and consistency. This compound is also stable and has a long shelf life, making it suitable for use in long-term experiments. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet known. In addition, this compound has not been extensively studied in humans, so its efficacy and safety in humans are not yet established.
Direcciones Futuras
There are several future directions for research on 1-(4-Methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone. One area of interest is the development of this compound-based antibiotics for the treatment of drug-resistant bacterial infections. Another area of interest is the development of this compound-based anticancer agents that target specific cancer types. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in human diseases.
Métodos De Síntesis
The synthesis of 1-(4-Methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with phenylacetyl chloride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone has been found to exhibit a range of biological activities, making it an important tool in various areas of scientific research. This compound has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. This compound has also been found to have anticancer activity, inhibiting the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C17H14N2O3S |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C17H14N2O3S/c1-21-14-9-7-12(8-10-14)15(20)11-23-17-19-18-16(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clave InChI |
UAQFYHCNUOSISM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285537.png)
![1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B285539.png)
![N-(3-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285540.png)
![N-(naphthalen-1-yl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285541.png)
![N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285543.png)
![N-(2-methoxyphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285546.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B285549.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285550.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B285552.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N,N-dimethylpropanamide](/img/structure/B285553.png)

![1-(4-Tert-butylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B285557.png)


